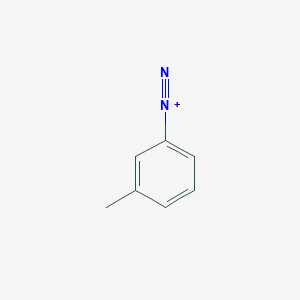

Benzenediazonium, 3-methyl-

Description

3-Methylbenzenediazonium is a diazonium salt derivative of benzene where a methyl group is substituted at the meta position (C3) of the aromatic ring. Diazonium salts, including benzenediazonium derivatives, are critical intermediates in organic synthesis, particularly in azo coupling reactions for dyes, pharmaceuticals, and polymers.

Diazonium salts are typically unstable and require low-temperature handling. The methyl group at the meta position may influence stability, solubility, and electronic properties compared to other substituents (e.g., chloro, amino, or methoxy groups) .

Properties

IUPAC Name |

3-methylbenzenediazonium | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N2/c1-6-3-2-4-7(5-6)9-8/h2-5H,1H3/q+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKWRCBCRAMCCHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)[N+]#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N2+ | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20452840 | |

| Record name | Benzenediazonium, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20452840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63815-25-8 | |

| Record name | Benzenediazonium, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20452840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of Benzenediazonium, 3-methyl- typically involves the diazotization of 3-methylaniline. The process includes the following steps:

Diazotization Reaction: 3-methylaniline is dissolved in a suitable acid, such as hydrochloric acid, and cooled to 0-5°C. Sodium nitrite is then added to the solution, which reacts with the acid to form nitrous acid.

Industrial Production: On an industrial scale, the process is similar but carried out in larger reactors with precise control over temperature and reagent concentrations to ensure high yield and purity of the diazonium salt.

Chemical Reactions Analysis

Benzenediazonium, 3-methyl- undergoes a variety of chemical reactions, making it a valuable intermediate in organic synthesis:

Substitution Reactions: The diazonium group can be replaced by various nucleophiles, such as halides, hydroxides, and cyanides, through reactions like the Sandmeyer reaction. For example, treatment with copper(I) chloride results in the formation of 3-chlorotoluene.

Coupling Reactions: The diazonium ion can couple with phenols or aromatic amines to form azo compounds, which are often used as dyes. For instance, coupling with phenol in an alkaline medium yields a yellow-orange azo compound.

Reduction Reactions: The diazonium group can be reduced to form the corresponding aromatic amine.

Scientific Research Applications

Benzenediazonium, 3-methyl- has several applications in scientific research and industry:

Synthetic Dyes: It is used in the synthesis of azo dyes, which are widely employed in the textile industry.

Organic Synthesis: The compound serves as an intermediate in the synthesis of various aromatic compounds, including pharmaceuticals and agrochemicals.

Material Science: It is used in the preparation of functionalized materials, such as polymers and nanomaterials, due to its ability to introduce functional groups onto aromatic rings.

Mechanism of Action

The reactivity of Benzenediazonium, 3-methyl- is primarily due to the presence of the diazonium group, which is a good leaving group. The mechanism of its reactions typically involves the formation of a highly reactive intermediate, such as an aryl radical or cation, which then undergoes further transformations . For example, in the Sandmeyer reaction, the diazonium group is replaced by a halide through a radical mechanism involving copper(I) salts .

Comparison with Similar Compounds

Structural and Electronic Effects

Substituents on the benzenediazonium ring significantly alter reactivity:

The meta-methyl group in 3-methylbenzenediazonium likely reduces steric hindrance compared to bulkier substituents (e.g., diethylamino groups), facilitating coupling reactions. However, its electron-donating nature may slow electrophilic substitution compared to electron-withdrawing substituents like chloro .

Research Findings and Data Gaps

Key research gaps include:

- Thermodynamic Data : Melting points, decomposition temperatures, and solubility parameters for 3-methyl derivatives.

- Reactivity Studies: Comparative analysis of coupling efficiency with phenols, amines, and thiophenes.

- Toxicity Profile : Absence of metabolic or environmental impact data.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.